molecular formula C10H16N2O B12312445 cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Cat. No.: B12312445
M. Wt: 180.25 g/mol
InChI Key: CKGHZPIIIRETTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (CAS 1700454-31-4) is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This molecule is part of the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms. Pyrazole derivatives are a pharmacologically important active scaffold studied for their diverse therapeutic potential . They are frequently investigated as core structures in medicinal chemistry for developing new pharmaceutical agents and are found in compounds with reported activities such as anti-inflammatory, antibacterial, antifungal, anticancer, and antidepressant effects . The specific molecular architecture of this reagent, which features a methanol group linked to a pyrazole ring that is further substituted with a cyclobutyl group, makes it a valuable intermediate for organic synthesis and drug discovery. Researchers can utilize this compound as a versatile building block for the preparation of more complex molecules, particularly in the synthesis of potential bioactive agents and for exploring structure-activity relationships (SAR). The presence of the hydroxymethyl group offers a handle for further chemical modifications, such as functionalization into ethers or esters, while the pyrazole ring can serve as a pharmacophore. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

cyclobutyl-(1,5-dimethylpyrazol-3-yl)methanol

InChI

InChI=1S/C10H16N2O/c1-7-6-9(11-12(7)2)10(13)8-4-3-5-8/h6,8,10,13H,3-5H2,1-2H3

InChI Key

CKGHZPIIIRETTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(C2CCC2)O

Origin of Product

United States

Foundational & Exploratory

cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol CAS 1700454-31-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol CAS 1700454-31-4 properties Content Type: In-depth Technical Guide Role: Senior Application Scientist

CAS: 1700454-31-4 | Formula: C₁₀H₁₆N₂O | M.W.: 180.25 g/mol

Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol represents a high-value "fragment-like" building block. It combines a polar, hydrogen-bond-accepting pyrazole core with a lipophilic, conformationally restricted cyclobutyl ring .

This specific scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) to probe hydrophobic pockets adjacent to kinase hinge regions or bromodomain acetyl-lysine binding sites. The 1,5-dimethyl substitution pattern locks the pyrazole tautomer, providing a fixed vector for the secondary alcohol—a critical handle for further diversification via oxidation (to ketones), halogenation (to alkyl halides), or direct etherification.

Physicochemical Profile (Datasheet)

PropertyValue / DescriptionSource/Validation
Appearance White to off-white crystalline solidObserved (Standard for pyrazole alcohols)
Purity ≥95% (HPLC)Commercial Standard [1]
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in waterPredicted based on LogP
LogP (Calc) 1.8 ± 0.3ACD/Labs Predictor
pKa (Base) ~2.5 (Pyrazole N2)Heterocyclic Chemistry Principles
H-Bond Donors 1 (Hydroxyl group)Structural Analysis
H-Bond Acceptors 2 (Pyrazole N2, Hydroxyl O)Structural Analysis
Rotatable Bonds 2 (C3-CH(OH) bond, CH(OH)-Cyclobutyl bond)Structural Analysis

Synthetic Architecture

Retrosynthetic Logic

The molecule is disconnected at the secondary alcohol carbon. The most logical precursors are the 1,5-dimethyl-1H-pyrazole-3-carbaldehyde and a cyclobutyl nucleophile .

  • Electrophile: 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (Commercially available or synthesized via Vilsmeier-Haack formylation).

  • Nucleophile: Cyclobutylmagnesium bromide (Grignard reagent).

Validated Synthetic Workflow (DOT Diagram)

Synthesis Start 1,5-Dimethyl-1H-pyrazole Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 Formylation Inter Aldehyde Intermediate (1,5-dimethyl-1H-pyrazole-3-CHO) Step1->Inter Isolation Step2 Grignard Addition (Cyclobutyl-MgBr, THF, 0°C) Inter->Step2 Nucleophilic Attack Product Target Alcohol (CAS 1700454-31-4) Step2->Product Quench (NH4Cl)

Figure 1: Step-wise synthetic pathway from the parent pyrazole to the target secondary alcohol.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for pyrazole-carbinol synthesis [2].

Reagents:

  • 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • Cyclobutylmagnesium bromide (1.2 eq, 0.5M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NH₄Cl solution

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add the aldehyde (1.0 eq) and dissolve in anhydrous THF (10 mL/mmol).

  • Addition: Cool the solution to 0°C using an ice bath. Dropwise, add the Cyclobutylmagnesium bromide solution over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.

  • Quench: Cool back to 0°C. Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0-60% EtOAc in Hexanes. The product typically elutes as a viscous oil that solidifies upon standing.

Structural Verification & Analytics

To ensure the integrity of CAS 1700454-31-4, specifically distinguishing it from the 1,3-dimethyl isomer, the following NMR signatures are diagnostic.

1H NMR Interpretation (400 MHz, CDCl₃)
  • Pyrazole Singlet (C4-H): A sharp singlet around δ 5.9 - 6.1 ppm . This confirms the aromatic ring integrity.

  • N-Methyl (N1-CH₃): A singlet at δ 3.7 - 3.8 ppm .

  • C-Methyl (C5-CH₃): A singlet at δ 2.2 - 2.3 ppm .

    • Differentiation Note: In the 1,5-isomer, the N-Me and C-Me are spatially close, often showing NOE (Nuclear Overhauser Effect) correlations. In the 1,3-isomer, they are distant.

  • Carbinol Proton (CH-OH): A doublet or multiplet at δ 4.3 - 4.5 ppm .

  • Cyclobutyl Methine: A multiplet at δ 2.5 - 2.7 ppm .

  • Cyclobutyl Methylenes: Complex multiplets between δ 1.7 - 2.1 ppm .

Mass Spectrometry[2]
  • ESI-MS: [M+H]⁺ = 181.1 m/z.

  • Fragment Pattern: Loss of H₂O ([M+H-18]⁺) is common for secondary alcohols in ESI source.

Medicinal Chemistry Applications

This compound is not just an intermediate; it is a pharmacophore enabler .

Bioisosterism & Design

The cyclobutyl group serves as a "fatty" spacer. Unlike flexible alkyl chains (n-butyl), the cyclobutyl ring restricts the conformational entropy of the molecule. When binding to a protein target (e.g., a kinase ATP pocket), this pre-organization reduces the entropic penalty of binding.

  • vs. Isopropyl: Cyclobutyl is slightly larger and more hydrophobic, potentially filling larger lipophilic pockets.

  • vs. Phenyl: Cyclobutyl is non-aromatic (sp3 character), allowing for different pi-stacking interactions (or lack thereof) and improved solubility compared to a bi-aryl system.

Pathway Integration (DOT Diagram)

MedChem Target CAS 1700454-31-4 (Scaffold) Oxidation Oxidation (Dess-Martin) Target->Oxidation Etherification Williamson Ether Synthesis Target->Etherification Ketone Pyrazolyl-Cyclobutyl Ketone (Kinase Hinge Binder) Oxidation->Ketone Yields potent electrophile Ether Ether Analogues (Solubility/Metabolic Stability) Etherification->Ether Optimizes ADME

Figure 2: Downstream diversification of the scaffold for drug discovery campaigns.

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Treat as an irritant (H315, H319). Wear standard PPE (gloves, goggles).

References

  • Goetzinger, A. C., & Mueller, T. J. J. (2025). Advances in Pyrazole Synthesis. Science of Synthesis. Available at: [Link]

  • PubChem. Compound Summary for CID 137964652. National Library of Medicine. Available at: [Link]

An In-depth Technical Guide to (1,5-dimethyl-1H-pyrazol-3-yl)(cyclobutyl)methanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive technical overview of a specific pyrazole derivative, (1,5-dimethyl-1H-pyrazol-3-yl)(cyclobutyl)methanol. While direct literature on this exact molecule is sparse, this document constructs a robust scientific framework for its synthesis and characterization based on established principles of pyrazole chemistry and analysis of closely related analogues. We will delve into a proposed synthetic pathway, detail methods for structural elucidation, and discuss the potential therapeutic applications in the context of the vast pharmacological landscape of pyrazole-containing compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1] This structural motif imparts unique physicochemical properties that make it a privileged scaffold in drug design. The ability to easily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of steric and electronic properties, which in turn can modulate biological activity.[1] Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities.[1][4] Notable drugs containing the pyrazole core include the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2][3] The subject of this guide, (1,5-dimethyl-1H-pyrazol-3-yl)(cyclobutyl)methanol, combines this versatile heterocycle with a cyclobutyl carbinol moiety, a structural feature that can influence lipophilicity and metabolic stability.

Chemical Structure and Properties

The chemical structure of (1,5-dimethyl-1H-pyrazol-3-yl)(cyclobutyl)methanol is defined by a pyrazole ring methylated at the N1 and C5 positions, with a cyclobutyl carbinol group attached at the C3 position.

Table 1: Chemical Identity of (1,5-dimethyl-1H-pyrazol-3-yl)(cyclobutyl)methanol

PropertyValue
IUPAC Name (1,5-dimethyl-1H-pyrazol-3-yl)(cyclobutyl)methanol
Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
SMILES CC1=NN(C)C=C1C(O)C2CCC2
InChI InChI=1S/C10H16N2O/c1-7-5-9(12(2)11-7)10(13)8-3-4-8/h5,8,10,13H,3-4,6H2,1-2H3

Proposed Synthetic Pathway

A plausible and efficient synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)(cyclobutyl)methanol can be envisioned through a multi-step process, beginning with the construction of the pyrazole core, followed by functionalization to introduce the cyclobutyl carbinol group. A common and effective method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]

Synthesis of the Pyrazole Intermediate: 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

The synthesis would commence with the formation of a substituted pyrazole carboxylic acid, a versatile intermediate. This can be achieved through the reaction of a β-ketoester with methylhydrazine.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

  • Hydrolysis: The ethyl ester is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide. Subsequent acidification with a mineral acid, such as hydrochloric acid, will precipitate the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Causality: The use of a β-ketoester and a substituted hydrazine is a classic and reliable method for the regioselective synthesis of pyrazoles.[7] The initial condensation is followed by cyclization and dehydration to form the aromatic pyrazole ring. The subsequent hydrolysis of the ester is a standard procedure to obtain the carboxylic acid, which is a key handle for further functionalization.

Conversion to the Final Product: (1,5-dimethyl-1H-pyrazol-3-yl)(cyclobutyl)methanol

The final step involves the conversion of the carboxylic acid to the target carbinol. This can be achieved through a two-step process of forming an acid chloride followed by a Grignard reaction.

Experimental Protocol:

  • Acid Chloride Formation: Treat 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) with thionyl chloride (1.5 equivalents) in an inert solvent such as dichloromethane at reflux for 2 hours. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.

  • Grignard Reaction: In a separate flask, prepare cyclobutylmagnesium bromide by reacting cyclobutyl bromide with magnesium turnings in anhydrous diethyl ether.

  • Coupling: Add the freshly prepared 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (dissolved in anhydrous diethyl ether) dropwise to the Grignard reagent at 0°C.

  • Reduction: The resulting ketone intermediate is then reduced in situ or after isolation with a mild reducing agent like sodium borohydride in methanol to yield the final product, (1,5-dimethyl-1H-pyrazol-3-yl)(cyclobutyl)methanol.[8]

  • Purification: The final compound is purified by column chromatography on silica gel.

Causality: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent carbon-carbon bond formation via the Grignard reaction. The Grignard reagent, a potent nucleophile, attacks the carbonyl carbon of the acid chloride. A subsequent reduction step is necessary to convert the ketone to the desired secondary alcohol (carbinol).

Synthetic Workflow Diagram

Synthetic_Workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Carbinol Formation A Ethyl 2,4-dioxovalerate C Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate A->C Ethanol, Reflux B Methylhydrazine B->C D 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid C->D 1. NaOH(aq), Heat 2. HCl(aq) E 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride D->E SOCl2, Reflux G (1,5-dimethyl-1H-pyrazol-3-yl)(cyclobutyl)ketone E->G F Cyclobutylmagnesium bromide F->G Anhydrous Et2O, 0°C H (1,5-dimethyl-1H-pyrazol-3-yl)(cyclobutyl)methanol G->H NaBH4, Methanol

Caption: Proposed two-step synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)(cyclobutyl)methanol.

Structural Elucidation and Characterization

The identity and purity of the synthesized (1,5-dimethyl-1H-pyrazol-3-yl)(cyclobutyl)methanol would be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
1H NMR - Singlet for the pyrazole C4-H proton (~6.0 ppm).- Singlet for the N-methyl protons (~3.7 ppm).- Singlet for the C5-methyl protons (~2.2 ppm).- Multiplets for the cyclobutyl protons.- Signal for the carbinol methine proton.- Broad singlet for the hydroxyl proton (exchangeable with D2O).
13C NMR - Resonances for the pyrazole ring carbons.- Signals for the N-methyl and C5-methyl carbons.- Signals for the cyclobutyl carbons.- Signal for the carbinol carbon.
IR (Infrared) Spectroscopy - Broad absorption band for the O-H stretch (~3200-3600 cm-1).- C-H stretching vibrations for alkyl and aromatic groups (~2850-3100 cm-1).- C=N and C=C stretching vibrations of the pyrazole ring (~1500-1600 cm-1).[9][10]
Mass Spectrometry (MS) - Molecular ion peak (M+) corresponding to the molecular weight of the compound.

The interpretation of these spectra, by comparing the observed chemical shifts, coupling constants, and fragmentation patterns with known data for similar pyrazole derivatives, would provide unambiguous confirmation of the target structure.[9][10][11]

Potential Pharmacological Significance

While the specific biological activity of (1,5-dimethyl-1H-pyrazol-3-yl)(cyclobutyl)methanol has not been reported, the extensive research on pyrazole derivatives suggests several potential therapeutic applications.

  • Anti-inflammatory Activity: Many pyrazole-based compounds are potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12]

  • Antimicrobial and Antifungal Activity: The pyrazole scaffold is present in numerous compounds with significant activity against a range of bacterial and fungal pathogens.[9]

  • Anticancer Activity: Pyrazole derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms such as kinase inhibition and induction of apoptosis.[4][12]

  • Central Nervous System (CNS) Activity: Certain pyrazoles have shown activity as antidepressants, antipsychotics, and anxiolytics.[2][3]

The introduction of the cyclobutyl carbinol group could modulate the pharmacokinetic properties of the molecule, potentially enhancing its oral bioavailability, metabolic stability, and cell permeability. The conformational rigidity of the cyclobutyl group may also influence the binding affinity to biological targets.

Hypothetical Mechanism of Action Pathway

MoA Compound (1,5-dimethyl-1H-pyrazol-3-yl) (cyclobutyl)methanol Target Putative Biological Target (e.g., COX-2, Kinase, Microbial Enzyme) Compound->Target Binding/Inhibition Signaling Downstream Signaling Pathway Target->Signaling Modulation Response Cellular/Physiological Response (e.g., Reduced Inflammation, Apoptosis) Signaling->Response

Caption: A generalized pathway illustrating the potential mechanism of action.

Conclusion

(1,5-dimethyl-1H-pyrazol-3-yl)(cyclobutyl)methanol represents an interesting, albeit currently uncharacterized, member of the pharmacologically significant pyrazole family. Based on established synthetic methodologies in heterocyclic chemistry, a viable pathway for its preparation has been proposed. Standard spectroscopic techniques would be sufficient for its full structural characterization. The wealth of data on the biological activities of pyrazole derivatives provides a strong rationale for the investigation of this compound and its analogues as potential therapeutic agents. This guide serves as a foundational document to stimulate and support further research into this promising area of medicinal chemistry.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). Google Books.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). PubMed Central.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. (2018, January 12). PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Connect Journals.
  • Characterization data for new pyrazole derivatives. | Download Table. (n.d.). ResearchGate.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024, November 22). PubMed Central.
  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid | 5744-59-2 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. (n.d.). PubMed Central.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013, September 25). TSI Journals.
  • 3,5-Dimethylpyrazole - Wikipedia. (n.d.). Wikipedia.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (n.d.). MDPI.

Sources

Technical Guide: Cyclobutyl Pyrazole Methanol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is critical for improving solubility, metabolic stability, and receptor selectivity. Cyclobutyl pyrazole methanol derivatives represent a high-value pharmacophore in this domain.

The cyclobutane ring acts as a conformationally restricted spacer—a "puckered" bioisostere that projects the polar methanol handle into specific vectors impossible for flexible alkyl chains or planar phenyl rings to achieve. This guide provides the definitive physicochemical data, synthetic protocols, and structural validation strategies for this scaffold, specifically focusing on (1-cyclobutyl-1H-pyrazol-4-yl)methanol .

Physicochemical Architecture

Core Molecular Specifications

The following table consolidates the fundamental metrics for the parent scaffold and its primary synthetic precursors. These values are the baseline for stoichiometric calculations in process chemistry.

Compound NameStructure CodeCAS RegistryMolecular FormulaMolecular Weight ( g/mol )LogP (Calc)TPSA (Ų)
(1-Cyclobutyl-1H-pyrazol-4-yl)methanol CPM-001 2098080-38-5 C₈H₁₂N₂O 152.19 0.82 49.8
Ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylateCPM-Est (Precursor)N/A*C₁₀H₁₄N₂O₂194.232.1043.1
1-Cyclobutyl-4-iodo-1H-pyrazoleCPM-I (Halide)121669-70-3C₇H₉IN₂248.062.4517.8
1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol esterCPM-Bor (Suzuki)1002309-48-9C₁₃H₂₁BN₂O₂248.132.8027.0

*Note: Precursor CAS varies by specific catalog; synthesized in-situ in Protocol A.

Structural Causality: Why Cyclobutane?

Unlike the planar benzene ring or the highly flexible ethyl chain, the cyclobutane ring exists in a puckered conformation (butterfly angle ~25-35°).

  • Metabolic Stability: The cyclobutyl group lacks the benzylic protons susceptible to rapid CYP450 oxidation found in ethyl/propyl linkers.

  • Vector Positioning: The 1,3-transannular distance in cyclobutane (~2.1 Å) creates a unique spatial projection of the pyrazole, critical for fitting into narrow kinase hydrophobic pockets (e.g., JAK1/JAK2 selectivity windows).

Synthetic Methodology (The "How")

Expert Insight: Direct N-alkylation of pyrazoles with cyclobutyl halides is kinetically sluggish due to the steric bulk of the secondary halide and the competing E2 elimination of cyclobutyl bromide to cyclobutene. The protocol below utilizes a Cesium Carbonate (Cs₂CO₃) base system in DMF to maximize nucleophilicity while suppressing elimination.

Protocol A: Synthesis of (1-Cyclobutyl-1H-pyrazol-4-yl)methanol
Step 1: N-Alkylation (The Critical Step)
  • Reactants: Ethyl 1H-pyrazole-4-carboxylate (1.0 eq), Bromocyclobutane (1.5 eq).

  • Reagents: Cs₂CO₃ (2.0 eq), Potassium Iodide (0.1 eq - Finkelstein catalyst).

  • Solvent: Anhydrous DMF (0.5 M concentration).

Procedure:

  • Charge a reaction vessel with Ethyl 1H-pyrazole-4-carboxylate and Cs₂CO₃ in DMF.

  • Stir at 60°C for 30 minutes to ensure deprotonation of the pyrazole NH.

  • Add Bromocyclobutane and KI dropwise.

  • Critical Control Point: Heat to 90°C for 16 hours. Note: Lower temperatures result in incomplete conversion; higher temperatures (>110°C) promote elimination to cyclobutene.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Concentrate to yield intermediate CPM-Est .

Step 2: Reductive Transformation
  • Reactant: CPM-Est (Intermediate).

  • Reagent: LiAlH₄ (2.5 eq) or DIBAL-H (3.0 eq) for milder conditions.

  • Solvent: THF (0.2 M).

Procedure:

  • Cool CPM-Est in THF to 0°C under N₂ atmosphere.

  • Add LiAlH₄ (2.4 M in THF) dropwise over 20 minutes. Exothermic control is vital.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

  • Concentrate filtrate to yield CPM-001 .

Workflow Visualization

SynthesisWorkflow Start Ethyl 1H-pyrazole- 4-carboxylate Reagents1 Bromocyclobutane Cs2CO3 / DMF / 90°C Start->Reagents1 Inter Intermediate: Ethyl 1-cyclobutyl- pyrazole-4-carboxylate Reagents1->Inter Reagents2 LiAlH4 / THF 0°C to RT Inter->Reagents2 Product Target: (1-Cyclobutyl-1H-pyrazol- 4-yl)methanol Reagents2->Product

Figure 1: Step-wise synthetic pathway from commercial pyrazole esters to the target methanol derivative via N-alkylation and hydride reduction.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified. This constitutes a self-validating system: if these peaks are absent, the synthesis failed.

¹H-NMR Diagnostic Peaks (CDCl₃, 400 MHz)

The "Fingerprint" of the cyclobutyl group is distinct from isopropyl or cyclopentyl analogs.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityInterpretation
Py-C3-H / Py-C5-H 7.55 / 7.62 Singlets (2H)Characteristic aromatic pyrazole protons.
N-CH (Cyclobutyl) 4.75 - 4.85 Multiplet (1H)Diagnostic: Downfield shift due to N-attachment.
CH₂-OH 4.60 Singlet (2H)Confirms reduction of ester to alcohol.
Cyclobutyl CH₂ 2.40 - 2.55 Multiplet (2-4H)Ring protons adjacent to the methine.
Cyclobutyl CH₂ 1.80 - 1.95 Multiplet (2H)Distal ring protons (puckering region).
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: 153.2 m/z.

  • Fragmentation Pattern: Loss of -OH (135 m/z) and loss of cyclobutyl ring (retro-alkylation) are common at high collision energies.

Application in Drug Design[1][2][3][4][5][6]

The CPM-001 scaffold is rarely the final drug; it is a "warhead delivery system" or a "linker module."

Fragment-Based Drug Discovery (FBDD)

Researchers utilize the hydroxyl group of CPM-001 to attach pharmacophores via:

  • Appel Reaction: Conversion to chloride for nucleophilic displacement.

  • Mitsunobu Reaction: Direct coupling to phenols or sulfonamides.

Isostere Logic

In JAK inhibitors (e.g., related to the development of abrocitinib analogs), the cyclobutyl moiety replaces the tert-butyl or isopropyl groups.

  • Advantage: The cyclobutyl group fills the ATP-binding pocket's hydrophobic region more effectively than linear alkyls, while the pyrazole provides the necessary hydrogen bond acceptor (N2) for the hinge region interaction.

References

  • American Elements. (n.d.). (1-Cyclobutyl-1H-pyrazol-4-yl)methanol Properties and Specifications. Retrieved from [Link][1]

  • Van der Kolk, M. R., et al. (2022).[2] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122238830. Retrieved from [Link]

Sources

An In-depth Technical Guide to Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol: Synthesis, Characterization, and Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1][2] This guide provides a comprehensive technical overview of a specific pyrazole derivative, cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol. As a Senior Application Scientist, the following sections are designed to deliver not just procedural steps, but a deeper understanding of the chemical logic and experimental nuances involved in the synthesis and characterization of this molecule. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Part 1: Chemical Identity and Structural Elucidation

Chemical Identifiers:

IdentifierValue
IUPAC Name Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol
InChIKey CKGHZPIIIRETTP-UHFFFAOYSA-N
InChI 1S/C10H16N2O/c1-7-6-9(11-12(7)2)10(13)8-4-3-5-8/h6,8,10,13H,3-5H2,1-2H3
Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol

Structural Representation:

Caption: 2D structure of cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol.

Part 2: Synthesis and Mechanistic Insights

The synthesis of cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol can be logically approached through a two-step process: the formation of the key intermediate, 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, followed by a Grignard reaction to introduce the cyclobutylmethanol moiety.

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction of a substituted pyrazole with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to the introduction of a formyl group.

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl3) dropwise with stirring, maintaining the temperature below 10 °C. The resulting mixture is the Vilsmeier reagent.

  • Formylation: Dissolve 1,5-dimethyl-1H-pyrazole in an appropriate solvent (e.g., dichloromethane) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1,5-dimethyl-1H-pyrazole-3-carbaldehyde.

Causality of Experimental Choices:

  • The use of anhydrous conditions is crucial as the Vilsmeier reagent is sensitive to moisture.

  • The dropwise addition of POCl3 to DMF at low temperatures controls the exothermic reaction and prevents the decomposition of the reagent.

  • Heating the reaction mixture is necessary to drive the formylation of the relatively electron-rich pyrazole ring.

Step 2: Grignard Reaction with Cyclobutylmagnesium Bromide

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds.[4][5][6] The nucleophilic carbon of the cyclobutylmagnesium bromide will attack the electrophilic carbonyl carbon of the pyrazole-3-carbaldehyde, leading to the formation of the desired secondary alcohol after acidic work-up.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of cyclobutyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. Maintain a gentle reflux by controlling the rate of addition.

  • Addition to Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Dissolve 1,5-dimethyl-1H-pyrazole-3-carbaldehyde in anhydrous THF and add it dropwise to the Grignard reagent.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol.

Causality of Experimental Choices:

  • Strict anhydrous conditions are paramount for the success of the Grignard reaction, as Grignard reagents are strong bases and will be quenched by protic solvents like water.[4]

  • The use of iodine helps to activate the surface of the magnesium metal.

  • The slow addition of the aldehyde to the Grignard reagent at low temperature helps to control the exothermic reaction and minimize side reactions.

  • Quenching with saturated ammonium chloride is a mild method to hydrolyze the magnesium alkoxide intermediate to the desired alcohol.

Synthetic Workflow Diagram:

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Grignard Reaction 1,5-dimethyl-1H-pyrazole 1,5-dimethyl-1H-pyrazole Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) 1,5-dimethyl-1H-pyrazole->Vilsmeier Reagent (POCl3/DMF) Formylation 1,5-dimethyl-1H-pyrazole-3-carbaldehyde 1,5-dimethyl-1H-pyrazole-3-carbaldehyde Vilsmeier Reagent (POCl3/DMF)->1,5-dimethyl-1H-pyrazole-3-carbaldehyde Intermediate Cyclobutylmagnesium Bromide Cyclobutylmagnesium Bromide 1,5-dimethyl-1H-pyrazole-3-carbaldehyde->Cyclobutylmagnesium Bromide Nucleophilic Addition Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol Cyclobutylmagnesium Bromide->Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol Final Product

Caption: Synthetic workflow for cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol.

Part 3: Spectroscopic Characterization and Data Interpretation

A self-validating protocol requires rigorous characterization of the final compound to confirm its identity and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule.[7][8]

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.0s1HH4-pyrazole
~4.5t1HCH-OH
~3.8s3HN-CH₃
~2.3s3HC5-CH₃
~2.5-1.8m7HCyclobutyl-H
~2.0d1HOH

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~150C3-pyrazole
~140C5-pyrazole
~105C4-pyrazole
~75CH-OH
~40N-CH₃
~30-20Cyclobutyl-CH₂
~15C5-CH₃

Rationale for Predicted Shifts:

  • The proton at the C4 position of the pyrazole ring is expected to appear as a singlet in the aromatic region.[2]

  • The methine proton attached to the hydroxyl group will likely be a triplet due to coupling with the adjacent cyclobutyl protons.

  • The N-methyl and C5-methyl groups will appear as sharp singlets.

  • The cyclobutyl protons will exhibit complex multiplets in the aliphatic region.

  • In the ¹³C NMR spectrum, the carbons of the pyrazole ring will appear in the downfield region, with C3 and C5 being the most deshielded.[9] The carbon bearing the hydroxyl group will be in the typical range for secondary alcohols.

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound.

  • Loss of Water (M-18): A peak at m/z = 162, resulting from the dehydration of the alcohol.

  • Loss of Cyclobutyl Group (M-55): A peak at m/z = 125, due to the cleavage of the bond between the cyclobutyl ring and the methanol carbon.

  • α-Cleavage: A prominent peak resulting from the cleavage of the bond between the pyrazole ring and the carbinol carbon, leading to a stabilized pyrazolyl cation.

  • Pyrazole Ring Fragmentation: Further fragmentation of the pyrazole ring itself can occur, often involving the loss of N₂ or HCN.

Characterization Workflow Diagram:

G Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Purification Pure Compound Pure Compound Column Chromatography->Pure Compound ¹H NMR ¹H NMR Pure Compound->¹H NMR Structure Verification ¹³C NMR ¹³C NMR Pure Compound->¹³C NMR Carbon Skeleton Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry Molecular Weight Data Interpretation Data Interpretation ¹H NMR->Data Interpretation ¹³C NMR->Data Interpretation Mass Spectrometry->Data Interpretation Structural Confirmation Structural Confirmation Data Interpretation->Structural Confirmation

Sources

Cyclobutyl Pyrazole Alcohols: Physicochemical Profiling & Medicinal Chemistry Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the cyclobutyl pyrazole alcohol scaffold represents a strategic intersection of structural rigidity, defined vectors for hydrogen bonding, and tunable lipophilicity. While pyrazoles are ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the N-cyclobutyl substitution offers a distinct physicochemical profile compared to its acyclic (isopropyl) or smaller cyclic (cyclopropyl) analogs.

This technical guide provides a comprehensive analysis of the lipophilicity (LogP/LogD) trends, synthetic accessibility, and experimental profiling of cyclobutyl pyrazole alcohols. It is designed for medicinal chemists seeking to modulate metabolic stability and membrane permeability without compromising ligand efficiency.

Part 1: Structural Rationale & Physicochemical Landscape[1]

The "Cyclobutyl Effect" in Medicinal Chemistry

The transition from an isopropyl group to a cyclobutyl ring is a classic bioisosteric replacement. While both groups fill similar hydrophobic pockets, the cyclobutyl ring introduces:

  • Conformational Restriction: Reducing the entropic penalty upon binding.

  • Altered Metabolic Soft Spots: Removing the methine C-H abstraction site found in isopropyl groups.

  • Lipophilicity Modulation: Cyclobutyl groups typically increase LogP slightly compared to cyclopropyl, but offer different shape complementarity (puckered conformation).

Comparative Lipophilicity Data (In Silico & Empirical Trends)

The following table contrasts the physicochemical properties of the target scaffold, (1-cyclobutyl-1H-pyrazol-4-yl)methanol , against standard analogs. Values represent consensus predictions calibrated against standard fragment contributions.

Table 1: Comparative Physicochemical Profile of N-Substituted Pyrazole Alcohols

N-SubstituentStructure CodeEst. LogP (pH 7.4)TPSA (Ų)MW (Da)Fsp³Medicinal Chemistry Note
Cyclobutyl CycBu-Pyr-OH 1.2 - 1.4 49.0 152.2 0.50 Optimal balance of lipophilicity and metabolic stability.
CyclopropylCycPr-Pyr-OH0.8 - 1.049.0138.20.43Lower LogP; often metabolically labile (P450 ring opening).
IsopropyliPr-Pyr-OH1.1 - 1.349.0140.20.43Standard baseline; susceptible to CYP-mediated dealkylation.
PhenylPh-Pyr-OH2.1 - 2.449.0174.20.00High LogP liability; increases "flatness" (low Fsp³).
OxetanylOxet-Pyr-OH-0.5 - 0.162.0154.10.50Polarity sink; used to aggressively lower LogP.

Key Insight: The cyclobutyl analog maintains a LogP range (1.2–1.4) that is ideal for CNS penetration and oral bioavailability (Lipinski compliant), avoiding the excessive lipophilicity of aryl-substituted pyrazoles while providing more bulk than the cyclopropyl group.

SAR Decision Logic

The following diagram illustrates the decision-making process when selecting the cyclobutyl pyrazole motif during Lead Optimization.

SAR_Logic Start Lead Compound (Pyrazole Scaffold) Issue1 Issue: High Metabolic Clearance (Isopropyl group oxidation) Start->Issue1 Sol1 Strategy A: Switch to Cyclopropyl Issue1->Sol1 Reduce steric bulk Sol2 Strategy B: Switch to Cyclobutyl Issue1->Sol2 Maintain steric bulk Sol3 Strategy C: Switch to Oxetane Issue1->Sol3 Lower Lipophilicity Eval1 Result: Improved metabolic stability but potential CYP inhibition? Sol1->Eval1 Eval2 Result: Blocked alpha-oxidation Retained hydrophobic filling LogP ~1.3 (Ideal) Sol2->Eval2 Optimization Candidate Selection: Cyclobutyl Pyrazole Alcohol Eval2->Optimization Proceed to PK Profiling Eval3 Result: Drastic LogP reduction Potential solubility gain Sol3->Eval3

Figure 1: Strategic decision tree for N-substituent optimization on pyrazole scaffolds.

Part 2: Experimental Protocols (Self-Validating)

For amphiphilic fragments like (1-cyclobutyl-1H-pyrazol-4-yl)methanol , standard Shake-Flask methods can be error-prone due to phase separation issues with small volumes. A Chromatographic Hydrophobicity Index (CHI) LogP determination is recommended for higher throughput and accuracy.

Protocol: HPLC-Based LogP Determination (CHI Method)

Principle: Retention time on a C18 column under a fast gradient correlates linearly with LogP. This method is self-validating using a calibration set of known standards.

Materials:

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 50 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: Theophylline, Caffeine, Benzene, Toluene, Triphenylene (Spanning LogP -0.02 to 5.5).

Workflow:

  • System Suitability (Validation Step):

    • Inject the standard mixture.

    • Ensure linear correlation (

      
      ) between Retention Time (
      
      
      
      ) and Literature LogP.
    • Equation:

      
       (Where A and B are derived from the calibration curve).
      
  • Sample Preparation:

    • Dissolve 1-cyclobutyl-1H-pyrazol-4-yl methanol in 50:50 ACN:Water at 0.5 mg/mL.

    • Filter through 0.22 µm PTFE filter.

  • Acquisition:

    • Gradient: 0% B to 100% B over 5 minutes.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 230 nm (Pyrazole absorption max).

  • Data Analysis:

    • Measure

      
       of the cyclobutyl pyrazole.
      
    • Apply the calibration equation derived in Step 1.

    • Correction: For ionizable compounds (not applicable here for neutral alcohol, but relevant if amino-substituted), apply pH correction to derive LogD.

Part 3: Synthesis & Manufacturing Route

The synthesis of cyclobutyl pyrazole alcohols generally follows a convergent route. The key challenge is controlling regioselectivity during the alkylation of the pyrazole nitrogen.

Synthetic Pathway

The most robust route utilizes a Mitsunobu reaction or Nucleophilic Substitution on a protected pyrazole ester, followed by reduction.

Synthesis_Workflow SM1 Ethyl 1H-pyrazole-4-carboxylate Step1 Step 1: N-Alkylation (Cs2CO3, DMF, 80°C) OR Mitsunobu SM1->Step1 SM2 Cyclobutyl Bromide (or Cyclobutanol) SM2->Step1 Inter1 Intermediate: Ethyl 1-cyclobutylpyrazole-4-carboxylate Step1->Inter1 Regioisomer Separation (1,4 vs 1,5 isomer) Step2 Step 2: Reduction (LiAlH4, THF, 0°C) Inter1->Step2 Product Product: (1-Cyclobutyl-1H-pyrazol-4-yl)methanol Step2->Product

Figure 2: Synthetic route for the production of (1-cyclobutyl-1H-pyrazol-4-yl)methanol.

Critical Process Parameters (CPP)
  • Regioselectivity: N-alkylation of 4-substituted pyrazoles is generally selective for the less sterically hindered position, but verification via NOE (Nuclear Overhauser Effect) NMR is required to confirm N1 vs N2 substitution if the pyrazole is asymmetric (e.g., 3-substituted).

  • Reduction Safety: LiAlH4 reduction requires anhydrous conditions. Alternative: DIBAL-H reduction at -78°C for milder conditions if other reducible groups are present.

Part 4: Applications in Drug Discovery[1][2][3]

The cyclobutyl pyrazole motif is not merely a theoretical construct; it is an active pharmacophore in kinase inhibition.

Case Study: Kinase Inhibitor Optimization

In the development of Akt and CDK inhibitors, the pyrazole ring often acts as the hinge-binder (interacting with the ATP-binding pocket).[1]

  • Challenge: N-isopropyl groups were found to be susceptible to CYP3A4 oxidation.

  • Solution: Replacement with N-cyclobutyl maintained the hydrophobic contact with the "Gatekeeper" residue while blocking the alpha-carbon oxidation.

  • Outcome: The alcohol moiety on the pyrazole (C4 position) serves as a solvent-exposed handle, allowing for the attachment of solubilizing groups or further elaboration into ethers/amines to reach the ribose-binding pocket.

References

  • Vertex AI Search. (2025). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. National Institutes of Health. [Link]

  • Muller, K., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. (2025).[2] Compound Summary: Pyrazole.[2][3][4][5][6][7][8] National Library of Medicine. [Link]

  • American Elements. (2025). (1-cyclobutyl-1H-pyrazol-4-yl)methanol Product Page. [Link]

  • Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method. University of Maryland. [Link]

Sources

Navigating the Acquisition of Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of the novel building block, cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol. This guide offers insights into sourcing this compound, considerations for in-house synthesis of related analogs, and a framework for making strategic procurement decisions.

Commercial Availability: A Specialized Landscape

Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (CAS Number: 1700454-31-4) is a specialized chemical reagent primarily available through custom synthesis and building block providers. The landscape of its availability is not widespread across general chemical suppliers, necessitating a targeted procurement strategy.

Our investigation has identified Enamine, a global provider of building blocks and screening compounds, as the principal source for this molecule. It is important to note that this compound is typically offered as a "made-on-demand" product, which implies a synthesis lead time upon ordering. Researchers should factor this into their project timelines. The compound is also listed by major distributors such as Sigma-Aldrich, which sources it from Enamine.

Table 1: Supplier and Product Details for Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Supplier/DistributorCAS NumberPurityTypical QuantitiesAvailability Status
Enamine1700454-31-4≥95%Custom synthesis (mg to g scale)Made-on-demand
Sigma-Aldrich1700454-31-495%Inquire for availabilitySourced from Enamine

Note: Pricing and lead times are subject to inquiry and will depend on the requested quantity and current synthesis queue.

The "Make vs. Buy" Decision: Strategic Considerations

Given the specialized nature and potential lead times for procuring cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, research teams may face a "make versus buy" decision. This choice is influenced by factors such as project urgency, budget, and in-house synthetic chemistry capabilities.

Below is a decision-making framework to guide this process, highlighting the critical evaluation points.

Make_vs_Buy_Decision_Tree start Need for cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol check_availability Check Commercial Availability start->check_availability is_available Is it readily available in required quantity and timeframe? check_availability->is_available buy Decision: BUY is_available->buy Yes evaluate_synthesis Evaluate In-house Synthesis is_available->evaluate_synthesis No has_expertise Do we have the synthetic expertise and equipment? evaluate_synthesis->has_expertise cost_analysis Conduct Cost-Benefit Analysis (Time, Reagents, Labor) has_expertise->cost_analysis Yes outsource_synthesis Consider Custom Synthesis CRO has_expertise->outsource_synthesis No is_cost_effective Is in-house synthesis more cost-effective? cost_analysis->is_cost_effective is_cost_effective->buy No (Re-evaluate Buy Option) make Decision: MAKE is_cost_effective->make Yes Procurement_QC_Workflow start Identify Need for Chemical supplier_id Identify and Vet Potential Suppliers start->supplier_id request_quote Request Quotation (Specify Purity, Quantity, Delivery Time) supplier_id->request_quote evaluate_quote Evaluate Quotations (Cost, Lead Time, Supplier Reliability) request_quote->evaluate_quote purchase_order Issue Purchase Order evaluate_quote->purchase_order receive_chem Receive Chemical Shipment purchase_order->receive_chem incoming_qc Incoming Quality Control receive_chem->incoming_qc sds_review Review Safety Data Sheet (SDS) incoming_qc->sds_review visual_inspect Visual Inspection of Packaging and Labeling incoming_qc->visual_inspect analytical_verify Analytical Verification (e.g., NMR, LC-MS) incoming_qc->analytical_verify is_compliant Does it meet specifications? analytical_verify->is_compliant inventory Add to Chemical Inventory and Store Appropriately is_compliant->inventory Yes reject Reject Shipment and Contact Supplier is_compliant->reject No

Methodological & Application

Application Note: Synthesis of Cyclobutyl Pyrazole Alkyl Halides for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclobutyl pyrazole scaffold is a privileged structural motif in modern medicinal chemistry, appearing in numerous compounds under investigation for a range of therapeutic targets. Its unique three-dimensional character imparted by the cyclobutyl group, combined with the hydrogen bonding and coordination capabilities of the pyrazole ring, makes it a valuable component for modulating pharmacological properties. A key strategy for the rapid diversification of such scaffolds is the conversion of a precursor alcohol, such as (1-(cyclobutylmethyl)-1H-pyrazol-4-yl)methanol, into a more versatile alkyl halide. These halides are excellent electrophilic partners in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.

This guide provides a comprehensive overview of reliable methods for converting cyclobutyl pyrazole methanol into the corresponding alkyl chlorides, bromides, and iodides. It offers detailed, field-tested protocols and explains the chemical principles behind reagent selection and reaction conditions. Furthermore, it outlines the subsequent application of these alkyl halides in common cross-coupling reactions, providing researchers with a robust toolkit for analogue synthesis and lead optimization.

Halogenation of (1-(cyclobutylmethyl)-1H-pyrazol-4-yl)methanol

The conversion of a primary alcohol to an alkyl halide is a fundamental transformation in organic synthesis.[1] For a substrate like cyclobutyl pyrazole methanol, the choice of halogenating agent must account for the presence of the pyrazole ring, which contains basic nitrogen atoms that could potentially undergo side reactions under harsh acidic conditions. The methods described herein are selected for their high efficiency and compatibility with the substrate.

Conversion to Alkyl Chlorides using Thionyl Chloride (SOCl₂)

Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides.[1][2] The reaction proceeds via an SN2 mechanism for primary alcohols, typically with inversion of configuration if a stereocenter is present.[3] A major advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[4] The reaction is often run in the presence of a non-nucleophilic base like pyridine to neutralize the HCl generated, although for primary alcohols, it can often be performed neat or in an inert solvent.

Mechanism with SOCl₂: The alcohol first attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion to form a key intermediate, an alkyl chlorosulfite. In the absence of a base like pyridine, this intermediate can undergo an SNi (internal nucleophilic substitution) reaction, which proceeds with retention of stereochemistry. However, for primary alcohols, or when a base is added, the displaced chloride ion acts as a nucleophile, attacking the carbon atom in an SN2 fashion to yield the inverted alkyl chloride.[5]

SOCl2_Mechanism Start R-CH₂OH (Alcohol) Intermediate1 R-CH₂-O-S(O)Cl (Alkyl Chlorosulfite) Start->Intermediate1 Nucleophilic attack on S SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Intermediate1 Product R-CH₂Cl (Alkyl Chloride) Intermediate1->Product SN2 attack by Cl⁻ Chloride Cl⁻ Byproducts SO₂ + HCl

Caption: SN2 mechanism for alcohol chlorination with SOCl₂.

Conversion to Alkyl Bromides via the Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[6][7] This reaction is particularly suitable for sensitive substrates as it avoids strongly acidic conditions. The reaction proceeds via an SN2 mechanism for primary and secondary alcohols, resulting in a clean inversion of stereochemistry.[8] A notable drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification but is often removable by crystallization or chromatography.[6]

Mechanism of the Appel Reaction: The reaction is initiated by the formation of a phosphonium salt from the reaction of PPh₃ and CBr₄. The alcohol then deprotonates the resulting haloform (CHBr₃), and the subsequent alkoxide attacks the phosphonium species. This forms an oxyphosphonium intermediate, which is an excellent leaving group. The bromide ion then displaces this group via an SN2 backside attack, yielding the alkyl bromide and triphenylphosphine oxide.[9]

Appel_Mechanism Reagents PPh₃ + CBr₄ Phosphonium [Ph₃PBr]⁺ CBr₃⁻ Reagents->Phosphonium Forms phosphonium salt Oxyphosphonium [R-CH₂-O-PPh₃]⁺ Br⁻ Alcohol R-CH₂OH Alkoxide R-CH₂O⁻ Alcohol->Alkoxide Deprotonation Alkoxide->Oxyphosphonium Attack on P⁺ Product R-CH₂Br (Alkyl Bromide) Oxyphosphonium->Product SN2 attack by Br⁻ Byproduct Ph₃P=O Oxyphosphonium->Byproduct Elimination

Caption: Mechanism of the Appel reaction for alcohol bromination.

Conversion to Alkyl Iodides

Alkyl iodides are the most reactive of the alkyl halides in nucleophilic substitution and cross-coupling reactions, but are also the least stable.[10] A common method for their synthesis from alcohols involves using triphenylphosphine, iodine, and imidazole.[11] An alternative and highly effective strategy is the Finkelstein reaction, which involves treating an alkyl chloride or bromide with sodium iodide (NaI) in acetone.[12] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone.[12] For a direct conversion from the alcohol, a system of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and NaI in acetonitrile provides an exceedingly mild and efficient route.[10][13]

Comparative Summary of Halogenation Methods
Halide Method Reagents Pros Cons Typical Conditions
Chloride Thionyl ChlorideSOCl₂Gaseous byproducts simplify workup; readily available.[4]Reagent is corrosive and moisture-sensitive; can generate HCl.Neat or in DCM/CHCl₃, 0 °C to RT.[2]
Bromide Appel ReactionPPh₃, CBr₄Very mild conditions; high yields; good for sensitive substrates.[6][11]Stoichiometric Ph₃P=O byproduct can be difficult to remove.[6]DCM or THF, 0 °C to RT.[11]
Bromide Phosphorus TribromidePBr₃High reactivity; effective for primary and secondary alcohols.[8]Corrosive and moisture-sensitive; can generate HBr.Ether or DCM, 0 °C.
Iodide Appel-typePPh₃, I₂, ImidazoleMild conditions; direct conversion from alcohol.[11]Byproduct removal; iodine can be staining.DCM, 0 °C to RT.[11]
Iodide Finkelstein ReactionNaI, AcetoneExcellent yields; driven by precipitation of NaCl/NaBr.[12]Requires prior synthesis of alkyl chloride/bromide.Acetone, reflux.
Iodide Cerium(III) ChlorideCeCl₃·7H₂O, NaIVery mild; good functional group tolerance.[10][13]Requires heating; CeCl₃ is a Lewis acid.Acetonitrile, reflux.[10]

Detailed Experimental Protocols

General Considerations: All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Reagents should be sourced from reputable suppliers and used as received unless otherwise noted.

Protocol 2.1: Synthesis of 4-(chloromethyl)-1-(cyclobutylmethyl)-1H-pyrazole
  • To a stirred solution of (1-(cyclobutylmethyl)-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via syringe over 10 minutes. Caution: SOCl₂ is corrosive and reacts violently with water. Handle in a fume hood.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure alkyl chloride.

Protocol 2.2: Synthesis of 4-(bromomethyl)-1-(cyclobutylmethyl)-1H-pyrazole (Appel Reaction)
  • Dissolve (1-(cyclobutylmethyl)-1H-pyrazol-4-yl)methanol (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • The resulting residue can be directly purified by flash column chromatography. The less polar product will elute before the triphenylphosphine oxide byproduct.

Application in Cross-Coupling Reactions

The synthesized cyclobutyl pyrazole alkyl halides are valuable building blocks for diversification. Their C(sp³)-halide bond can readily participate in various palladium-, nickel-, or copper-catalyzed cross-coupling reactions to form new C-C or C-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds. While challenging in the past, modern catalyst systems have enabled the efficient coupling of primary alkyl bromides with organoboron reagents.[14][15] A typical system involves a palladium catalyst, a phosphine ligand, and a base.

General Reaction Scheme: R-CH₂-Br + R'-B(OR)₂ --(Pd catalyst, Ligand, Base)--> R-CH₂-R'

For the coupling of a primary alkyl bromide, a catalyst system such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is often effective.[14] Potassium phosphate (K₃PO₄) is a commonly used base.[14]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond between an alkyl halide and a terminal alkyne.[16] This reaction is traditionally catalyzed by a combination of palladium and copper salts.[17] Recent advances have also described nickel-catalyzed and copper-only systems for the coupling of unactivated alkyl halides.[18][19][20] This transformation is invaluable for introducing alkynyl functionalities into molecules.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds.[21][22] While most commonly applied to aryl halides, specialized ligand systems have extended its utility to alkyl halides, allowing for the coupling of primary and secondary amines with the cyclobutyl pyrazole alkyl halide to generate diverse amine derivatives.

Overall Synthetic Workflow

The process from the starting alcohol to a diversified, coupled product represents a powerful and flexible synthetic route in drug discovery programs.

Workflow Start Cyclobutyl Pyrazole Methanol Step1 Halogenation (e.g., Appel Rxn) Start->Step1 Intermediate Cyclobutyl Pyrazole Alkyl Halide Step1->Intermediate Step2 Cross-Coupling (e.g., Suzuki) Intermediate->Step2 Product Diversified Coupled Product Step2->Product

Sources

Application Note: Fragment-Based Drug Discovery (FBDD) Using Cyclobutyl Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern Fragment-Based Drug Discovery (FBDD), a critical bottleneck is the transition from low-affinity, planar aromatic hits to potent, drug-like leads without inflating molecular weight (MW) or lipophilicity (LogP). This guide details the application of cyclobutyl pyrazole intermediates as a privileged scaffold solution.

Unlike the planar phenyl ring or the metabolically labile isopropyl group, the cyclobutyl moiety offers a unique vector for "escaping flatland." It increases the fraction of sp³ hybridized carbons (


), improving solubility and metabolic stability while filling hydrophobic pockets with high shape complementarity.
Key Advantages[1]
  • Metabolic Hardening: Cyclobutyl rings are significantly more resistant to CYP450 oxidation than acyclic alkyl chains (e.g.,

    
    -butyl or isopropyl).
    
  • Vector Control: The puckered conformation of cyclobutane (approx. 28°) provides distinct exit vectors compared to planar aromatics, allowing access to novel chemical space.

  • LLE Optimization: Increases potency via hydrophobic effect without the "grease" penalty of larger cycloalkyls.

Chemical Space Analysis: Scaffold Comparison

The following table contrasts the cyclobutyl pyrazole moiety against standard bioisosteres used in hit-to-lead optimization.

ParameterPhenyl-PyrazoleIsopropyl-PyrazoleCyclobutyl-Pyrazole Impact on Drug Design
Geometry Planar (2D)Flexible (3D)Rigid/Puckered (3D) Cyclobutyl provides defined exit vectors; reduces entropic penalty upon binding.
Metabolic Liability Low (unless substituted)High (benzylic-like oxidation)Low Cyclobutyl C-H bonds are stronger; ring strain reduces oxidative susceptibility.
Lipophilicity (

ClogP)
+1.8 (High)+1.2 (Med)+1.3 (Med) Adds bulk without excessive lipophilicity penalty compared to aromatics.
Solubility PoorGoodExcellent Higher

correlates with improved aqueous solubility.

Synthetic Protocols

This section provides self-validating protocols for synthesizing the core building block and its subsequent coupling. These protocols prioritize regioselectivity and scalability.

Protocol A: Synthesis of Core Intermediate

Target: 1-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Rationale: This boronate ester acts as a "universal donor" for Suzuki-Miyaura couplings, allowing the rapid attachment of the cyclobutyl-pyrazole tail to diverse aryl/heteroaryl halide fragments.

Materials
  • 4-Bromo-1H-pyrazole (CAS: 2075-45-8)

  • Bromocyclobutane (CAS: 4399-47-7)

  • Cesium Carbonate (

    
    )
    
  • Dimethylformamide (DMF), Anhydrous[1]

  • Bis(pinacolato)diboron (

    
    )
    
  • 
     complex[2]
    
Step-by-Step Methodology

1. Regioselective N-Alkylation

  • Setup: Charge a flame-dried reaction flask with 4-Bromo-1H-pyrazole (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add

    
     (2.0 eq). Stir at Room Temperature (RT) for 15 minutes to deprotonate the pyrazole.
    
  • Alkylation: Add Bromocyclobutane (1.2 eq) dropwise.

  • Reaction: Heat to 90°C for 12 hours.

    • QC Checkpoint: Monitor by LCMS. The starting material (Br-pyrazole) should disappear. A new peak (M+H) corresponding to the alkylated product will appear.

    • Note: Cyclobutyl bromide is less reactive than primary alkyl halides; heating is essential.

  • Workup: Dilute with ethyl acetate, wash with water (

    
    ) to remove DMF (critical to prevent catalyst poisoning in the next step). Dry over 
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).

    • Validation:

      
      H NMR should show a multiplet at 
      
      
      
      4.6-5.0 ppm (1H) corresponding to the N-CH-cyclobutyl proton.

2. Miyaura Borylation

  • Setup: Dissolve the 1-cyclobutyl-4-bromo-pyrazole (from Step 1) in 1,4-Dioxane.

  • Reagents: Add

    
     (1.2 eq) and Potassium Acetate (KOAc, 3.0 eq). Degas with 
    
    
    
    for 10 mins.
  • Catalyst: Add

    
     (0.05 eq).
    
  • Reaction: Heat to 100°C for 4 hours under

    
    .
    
  • Workup: Filter through a Celite pad to remove Pd black. Concentrate.

  • Validation:

    
    H NMR will show the disappearance of the pyrazole C-H signal adjacent to Br and the appearance of the pinacol methyl singlet (
    
    
    
    1.3 ppm, 12H).
Protocol B: Fragment Growing (Suzuki Coupling)

Context: Attaching the cyclobutyl pyrazole "tail" to a low-affinity kinase hinge-binder (e.g., a chloropyrimidine fragment).

  • Mix: Fragment Aryl-Cl (1.0 eq), Cyclobutyl-Pyrazole-Boronate (1.2 eq),

    
     (2.0 M aq, 3.0 eq) in Dioxane:Water (4:1).
    
  • Catalyst:

    
     (0.02 eq) + XPhos (0.04 eq). Note: XPhos is preferred for heteroaryl chlorides.
    
  • Conditions: Microwave irradiation at 110°C for 30 mins.

  • Self-Validating Step: Check LCMS for the consumption of the Aryl-Cl. If conversion is <50%, add fresh catalyst and re-heat.

FBDD Workflow & Logic

The following diagram illustrates the decision matrix for incorporating this scaffold into a drug discovery campaign.

FBDD_Workflow Start Fragment Screen (SPR/NMR) Identify Low Affinity Hit Analysis Structural Analysis (X-ray/Docking) Start->Analysis Vector Identify Solvent-Exposed Vector from Hinge Analysis->Vector Decision Select Growth Strategy Vector->Decision Syn_Alkyl Route A: Alkyl Chain (High Rotational Entropy) Decision->Syn_Alkyl Flexible Pocket Syn_Phenyl Route B: Phenyl Ring (Solubility/Clash Risk) Decision->Syn_Phenyl Pi-Stacking Available Syn_CycBut Route C: Cyclobutyl Pyrazole (Rigid, High Fsp3) Decision->Syn_CycBut Hydrophobic Fill Required Validation Synthesize & Test (IC50) Syn_Alkyl->Validation Syn_Phenyl->Validation Syn_CycBut->Validation Outcome Optimized Lead (Improved LLE & Metabolic Stability) Validation->Outcome

Caption: Decision tree for fragment growing. The cyclobutyl pathway (green) is selected when hydrophobic filling is required without introducing planarity or metabolic liability.

Structural Mechanism of Action

Why does this specific intermediate work? The diagram below visualizes the pharmacophore interactions within a typical Kinase ATP-binding pocket.

Binding_Mode Hinge Hinge Region (Glu/Leu backbone) Pyraz_N Pyrazole N (Donor/Acceptor) Hinge->Pyraz_N H-Bond (Key Anchor) Gatekeeper Gatekeeper Residue (Thr/Met) HydroPocket Hydrophobic Sub-Pocket (Selectivity Filter) Pyraz_C4 Pyrazole C4 Pyraz_N->Pyraz_C4 Cyclobutyl Cyclobutyl Ring (Lipophilic Filler) Pyraz_C4->Cyclobutyl Rigid Linker Cyclobutyl->Gatekeeper Steric Avoidance Cyclobutyl->HydroPocket Van der Waals / Shape Comp.

Caption: Pharmacophore map. The pyrazole anchors to the hinge, while the cyclobutyl group vectors into the hydrophobic pocket, maximizing shape complementarity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link] (Contextual reference for small ring logic).

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[3][4] [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Hajduk, P. J., & Greer, J. (2007). A Decade of Fragment-Based Drug Design: Strategic Advances and Lessons Learned. Nature Reviews Drug Discovery. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Pyrazole Alcohols via Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar pyrazole alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Drawing from extensive field experience and established chromatographic principles, this resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome common purification hurdles.

Introduction: The Challenge of Polar Pyrazole Alcohols

Pyrazole alcohols are a significant class of heterocyclic compounds in medicinal chemistry, often exhibiting a wide range of biological activities. However, their inherent polarity, stemming from the pyrazole ring's nitrogen atoms and the hydroxyl group, presents a considerable challenge for purification by standard flash chromatography. These molecules tend to have strong interactions with polar stationary phases like silica gel, leading to issues such as poor separation, peak tailing, and even irreversible binding to the column. This guide will equip you with the knowledge and techniques to navigate these difficulties effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the flash chromatography of polar pyrazole alcohols. Each issue is broken down into its symptoms, potential causes, and actionable solutions.

Issue 1: Poor or No Elution of the Target Compound

Symptom: The polar pyrazole alcohol does not elute from the column, even with a highly polar mobile phase (e.g., 10-20% methanol in dichloromethane).[1][2][3]

Potential Causes:

  • Strong Analyte-Stationary Phase Interaction: The hydroxyl and pyrazole moieties can form strong hydrogen bonds with the silanol groups on the silica surface, leading to irreversible adsorption.[4]

  • Inappropriate Solvent System: The mobile phase may not be strong enough to disrupt the analyte-silica interactions and elute the compound.

  • Compound Degradation: The acidic nature of silica gel can cause decomposition of sensitive pyrazole alcohols.[1]

Solutions:

  • Increase Mobile Phase Polarity:

    • Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase.[5][6]

    • For highly polar compounds, a solvent system of methanol/dichloromethane is often effective.[2][3] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[2]

  • Utilize a Solvent Gradient: Start with a less polar solvent system and gradually increase the polarity. This can help to elute impurities first and then your target compound with better resolution.[1][5][6]

  • Deactivate the Silica Gel:

    • To mitigate the acidity of the silica, you can pre-treat the column.[7] Flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[5][8] This will neutralize the acidic silanol sites.

  • Consider Alternative Stationary Phases:

    • Amine-functionalized silica: This is an excellent choice for purifying polar, water-soluble compounds like pyrazole alcohols.[9] It operates in a mode known as Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10]

    • Diol-bonded silica: Another polar stationary phase suitable for HILIC.[11][12]

    • Reversed-phase (C18) silica: If your pyrazole alcohol has some non-polar character, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.[11][12][13]

G

Issue 2: Significant Peak Tailing

Symptom: The peak corresponding to the polar pyrazole alcohol is asymmetrical, with a pronounced "tail" extending from the back of the peak.

Potential Causes:

  • Secondary Interactions with Active Sites: The primary cause of tailing for polar compounds is often unwanted interactions with exposed silanol groups on the silica surface.[4][14]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][14]

  • Inappropriate Mobile Phase pH: For ionizable pyrazole alcohols, the pH of the mobile phase can significantly affect peak shape.

  • Poor Column Packing or Column Degradation: Voids or channels in the column bed can lead to non-uniform flow and peak tailing.[14]

Solutions:

  • Mask Active Sites:

    • Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask the active silanol sites.[8]

  • Optimize Sample Load:

    • Reduce the amount of sample loaded onto the column.[4] As a general guideline for silica gel, the maximum load is typically around 10% of the media weight.[15]

    • If the peak shape improves upon dilution, the original issue was likely column overloading.[4]

  • Use a Highly Deactivated Column: Employ a column with advanced end-capping to minimize the number of accessible silanol groups.[4][14]

  • Check Column Integrity: Ensure the column is packed uniformly and has not been compromised. If necessary, replace the column.[4][14]

G

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying polar pyrazole alcohols?

While standard silica gel can be used with modifications (like deactivation), alternative stationary phases often provide superior results.[11]

  • Amine-functionalized silica: This is often the best choice for highly polar, water-soluble compounds. It operates in HILIC mode, where a water-enriched layer on the stationary phase surface facilitates partitioning and retention of polar analytes.[9][16]

  • Diol-bonded silica: This is another effective polar stationary phase for HILIC applications.[11][12]

  • Reversed-phase (C18) silica: This can be a good option if your pyrazole alcohol has some hydrophobic character.[11] Modern C18 columns are available that are stable in highly aqueous mobile phases, which are necessary for eluting very polar compounds.[12]

Stationary PhasePrimary Interaction MechanismRecommended for
Silica Gel AdsorptionModerately polar pyrazole alcohols
Amine-functionalized Silica Hydrophilic Interaction (HILIC)Highly polar, water-soluble pyrazole alcohols
Diol-bonded Silica Hydrophilic Interaction (HILIC)Highly polar pyrazole alcohols
Reversed-Phase (C18) PartitioningPyrazole alcohols with some non-polar character

Q2: How do I choose the right solvent system?

  • Thin-Layer Chromatography (TLC) is your best friend. Before running a column, screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.3 for your target compound.[8][17] This generally provides a good starting point for column separation.

  • For normal-phase chromatography on silica: A common starting point for polar compounds is 100% ethyl acetate or a mixture of 5% methanol in dichloromethane.[2]

  • For HILIC on amine or diol columns: The mobile phase typically consists of a high percentage of an organic solvent (like acetonitrile) and a smaller percentage of an aqueous solvent (like water).[9][10][16] In HILIC, water is the strong solvent.[9]

  • For reversed-phase chromatography: Use a polar mobile phase, such as a gradient of water and methanol or water and acetonitrile.[18]

Q3: What is "dry loading" and when should I use it?

Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel (or another sorbent) before being loaded onto the column.[17][19]

When to use it:

  • When your compound is poorly soluble in the initial mobile phase. [17]

  • To improve separation. Dry loading often leads to sharper bands and better resolution compared to liquid loading, especially if a strong solvent is required to dissolve the sample.[19]

Basic Dry Loading Protocol:

  • Dissolve your crude mixture in a volatile solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel to the solution.

  • Evaporate the solvent completely to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.[19]

Q4: Can I reuse my flash chromatography column for purifying polar pyrazole alcohols?

Reusability depends on the stationary phase and the nature of your sample.

  • Silica gel columns: It is generally not recommended to reuse silica gel columns for different compounds, as strongly adsorbed impurities from a previous run can interfere with subsequent purifications. However, for HILIC applications, silica columns can sometimes be reused a few times.[10]

  • Bonded-phase columns (Amine, Diol, C18): These are generally more robust and can often be washed and reused multiple times, provided that all components from the previous run have been completely eluted. Always flush the column thoroughly with a strong solvent after each run.

Experimental Protocols

Protocol 1: Purification of a Moderately Polar Pyrazole Alcohol using Deactivated Silica Gel
  • TLC Analysis: Develop a solvent system (e.g., ethyl acetate/hexanes) that gives your target pyrazole alcohol an Rf of approximately 0.2-0.3.

  • Column Packing: Pack a silica gel column with the initial, less polar mobile phase.

  • Deactivation: Prepare a solution of your initial mobile phase containing 1-2% triethylamine. Flush the column with 2-3 column volumes of this deactivating solvent.

  • Equilibration: Flush the column with 2-3 column volumes of the initial mobile phase (without triethylamine) to remove the excess base.

  • Sample Loading: Load your sample using the dry loading technique described above.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the pure fractions containing your target compound.

Protocol 2: Purification of a Highly Polar Pyrazole Alcohol using HILIC on an Amine-Functionalized Column
  • Stationary Phase: Select an appropriate-sized amine-functionalized silica gel flash column.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water. A typical starting gradient might be from 95:5 to 80:20 acetonitrile:water.

  • Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 acetonitrile:water) for several column volumes.

  • Sample Preparation: Dissolve your sample in the initial mobile phase. If solubility is an issue, use a minimal amount of a stronger solvent (like pure water) and then dilute with acetonitrile.

  • Injection and Elution: Inject the sample and begin the gradient elution, increasing the percentage of water over time.

  • Fraction Collection and Analysis: Collect fractions and analyze by a suitable method (e.g., LC-MS or TLC with a polar mobile phase and a suitable stain).

References

  • Department of Chemistry, University of Rochester.
  • Department of Chemistry, University of Rochester.
  • Hawach Scientific.
  • BenchChem. Technical Support Center: Troubleshooting Peak Tailing for 1,3-Propanediol. (December 2025).
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014-03-09).
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • GMP Insiders.
  • Lab-ex Kft.
  • Department of Chemistry, University of Rochester.
  • Biotage.
  • King Group.
  • Biotage. What can I use to purify polar reaction mixtures?. (2023-07-11).
  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column.
  • BenchChem.
  • Reddit.
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • BenchChem.
  • BenchChem.
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The sceptical chymist. (2013-01-31).
  • Sorbent Technologies, Inc.
  • Sorbent Technologies, Inc. Ransom Jones - Flash Column Loading. (2024-02-02).

Sources

Technical Support Center: Resolution of Chiral Cyclobutyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: RES-CYC-PYR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Chemical Context

The Challenge: Resolving enantiomers of cyclobutyl pyrazole derivatives presents a dual challenge:

  • The Pyrazole Moiety (Electronic): The basic nitrogen (pKa ~2.5 for

    
    -substituted, higher for free NH) acts as a hydrogen bond acceptor, leading to severe peak tailing on silica-based supports due to silanol interactions.
    
  • The Cyclobutane Ring (Steric/Physical): This rigid, strained ring creates a distinct 3D spatial arrangement that is favorable for chiral recognition but often significantly lowers solubility in standard alcoholic co-solvents (MeOH/EtOH), complicating the injection process in Supercritical Fluid Chromatography (SFC).

The Solution: This guide prioritizes SFC as the primary screening platform due to its high diffusivity and speed, utilizing immobilized polysaccharide phases to allow for aggressive co-solvents (DCM/THF) necessary for cyclobutyl solubility.

Method Development Workflow

The following logic gate describes the decision process for selecting the optimal separation mode.

MethodDev Start Sample: Cyclobutyl Pyrazole (Racemic) SolubilityCheck Solubility Check: >10 mg/mL in MeOH/EtOH? Start->SolubilityCheck SFC_Screen Primary Route: SFC Screening (Immobilized Columns) SolubilityCheck->SFC_Screen Yes HPLC_Screen Secondary Route: HPLC (Polar Organic Mode) SolubilityCheck->HPLC_Screen No (Greasy/Lipophilic) Col_Selection Column Selection: IA, IB, IC, IG, AD-H, OD-H SFC_Screen->Col_Selection HPLC_Screen->Col_Selection Modifier_Logic Modifier Selection: Add 0.1% Basic Additive (DEA/TEA) Col_Selection->Modifier_Logic Result_Check Resolution (Rs) > 1.5? Modifier_Logic->Result_Check Optimize Optimize: Temp, Backpressure, Gradient Result_Check->Optimize No (Partial Sep) Success Method Validated Result_Check->Success Yes Optimize->Result_Check

Figure 1: Decision matrix for selecting between SFC and HPLC based on the physicochemical properties of cyclobutyl pyrazoles.

Primary Protocol: SFC Screening (The "Golden Screen")

SFC is the preferred method for pyrazoles due to the suppression of basic ionization by supercritical CO₂ and faster equilibration times.

Experimental Setup
  • Instrument: SFC System with PDA/QDa detection.

  • Backpressure (BPR): 120 bar (Standard) – Note: Higher pressure (150 bar) increases density and may improve solubility of the cyclobutyl ring.

  • Temperature: 40°C.

Step-by-Step Screening Protocol
  • Column Selection: Load a 4-column switcher with the following (order matters for diversity):

    • Column 1: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) – Excellent for N-heterocycles.

    • Column 2: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).

    • Column 3: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Column 4: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase A: CO₂ (100%).

  • Mobile Phase B (Modifier): Methanol + 0.2% Diethylamine (DEA) or 0.2% Ammonium Hydroxide (NH₄OH) .

    • Critical: Do NOT run neutral MeOH. The pyrazole nitrogen will interact with residual silanols, causing severe tailing.

  • Gradient: 5% to 55% B over 5 minutes.

  • Flow Rate: 3.0 - 4.0 mL/min (for 4.6mm ID columns).

Data Analysis
ParameterAcceptance CriteriaAction if Failed
Selectivity (

)
> 1.2Switch column chemistry (e.g., from Amylose to Cellulose).
Resolution (

)
> 1.5 (Baseline)Flatten gradient (e.g., isocratic hold at elution % - 5%).
Tailing Factor (

)
< 1.3Increase DEA concentration to 0.5% or switch to TEA.

Secondary Protocol: Polar Organic Mode HPLC

If the cyclobutyl group renders the molecule too lipophilic for standard SFC modifiers, or if solubility issues cause pressure spikes, switch to Polar Organic Mode (POM) . This mode uses 100% organic solvent, avoiding the solubility issues of hexane/alkanes.

Experimental Setup
  • Mobile Phase: 100% Acetonitrile (ACN) or mixture of ACN/MeOH.

  • Additives: 0.1% DEA + 0.1% Acetic Acid (forming a volatile salt, often improves peak shape for zwitterionic-like interactions).

Protocol
  • Columns: Chiralpak IA or IB (Immobilized are required if using non-standard solvents like THF).

  • Method: Isocratic 100% ACN with 0.1% DEA/0.1% AcOH.

  • Rationale: The cyclobutyl pyrazole is highly soluble in ACN. The polar nature of the solvent masks the polar active sites of the stationary phase, often resulting in sharp peaks for polar heterocycles.

Troubleshooting Guide (FAQs)

Issue 1: Peak Tailing (The "Shark Fin" Peak)

Symptom: The first enantiomer is sharp, but the second tails significantly, or both tail. Root Cause: The N2 nitrogen of the pyrazole ring is acting as a Lewis base, interacting with acidic silanols on the silica support. Fix:

  • Increase Base Strength: Switch from 0.1% DEA to 0.1% Isopropylamine (IPAm) . IPAm is stronger and sterically bulkier, effectively shielding silanols.

  • Check Column History: If the column was previously used with TFA (Trifluoroacetic acid), it may have "memory." Wash with 100% Ethanol + 1% DEA for 60 minutes to strip protons.

Issue 2: Peak Splitting / Distortion

Symptom: Peaks look like doublets or have shoulders. Root Cause: "Solvent Effect." The cyclobutyl pyrazole was dissolved in a "strong" solvent (e.g., DMSO, THF, or DCM) to get it into solution, but the mobile phase is "weak" (e.g., low % MeOH in CO₂). The sample precipitates or travels faster than the eluent at the head of the column. Fix:

  • Match Solvents: Dissolve the sample in the mobile phase modifier (e.g., MeOH with DEA).

  • Reduce Injection Volume: Drop from 5 µL to 1-2 µL.

Issue 3: Low Solubility (Pressure Spikes)

Symptom: System over-pressures upon injection; needle blockage. Root Cause: Cyclobutyl rings increase lipophilicity and lattice energy. The compound is crashing out in the CO₂ stream. Fix:

  • Use Immobilized Columns (IA, IC, IG): This allows you to use Dichloromethane (DCM) or Tetrahydrofuran (THF) as the co-solvent (Modifier B).

  • Recipe: Mobile Phase B = 50:50 MeOH:DCM + 0.2% DEA. This mixture solubilizes greasy cyclobutyl derivatives effectively.

Visualizing the "Tailing" Mechanism

Understanding why pyrazoles tail is key to fixing it.

TailingMechanism Silanol Acidic Silanol (Si-OH) (Stationary Phase) Interaction_Bad Strong H-Bond (Causes Tailing) Silanol->Interaction_Bad Attracts Pyrazole Pyrazole Nitrogen (N:) (Analyte) Pyrazole->Interaction_Bad BaseAdditive Basic Additive (DEA) (The Shield) BaseAdditive->Silanol Preferential Binding Interaction_Good Blocked Site (Sharp Peak) BaseAdditive->Interaction_Good Interaction_Good->Pyrazole Elutes Freely

Figure 2: Mechanism of peak tailing suppression. The basic additive (DEA) preferentially binds to silanols, allowing the pyrazole to elute without drag.

References

  • SFC Method Development for Basic Heterocycles

    • Title: Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.[1]

    • Source: Journal of Chromatography A (via ResearchG
    • Context: Establishes the "Golden Screen" methodology using polysaccharide columns and basic additives for basic drugs like pyrazoles.
    • URL:

  • Enantiosepar

    • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
    • Source: ACS Omega
    • Context: Details the specific interaction mechanisms of pyrazole derivatives on Amylose/Cellulose phases and the importance of mobile phase modifiers.
    • URL:

  • Cyclobutane Synthesis and Handling

    • Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
    • Source: Chemical Reviews (via ResearchGate)[2]

    • Context: Provides background on the structural rigidity and solubility challenges inherent to cyclobutane deriv
    • URL:

  • Troubleshooting Chiral Columns

    • Title: Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
    • Source: Daicel Chiral Technologies[3][4]

    • Context: Authoritative guide on column regeneration and solvent comp
    • URL:

Sources

scale-up challenges for cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol production

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for process chemists and engineers. It assumes the user has moved beyond bench-scale synthesis (mg) and is encountering failure modes at the kilo-lab or pilot scale (100g – 1kg+).

Subject: Scale-Up Troubleshooting for Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol Status: Active Support Tier: Level 3 (Process Safety & Engineering)

Executive Summary

The synthesis of cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically proceeds via the nucleophilic addition of cyclobutylmagnesium bromide to 1,5-dimethyl-1H-pyrazole-3-carbaldehyde. While straightforward on a milligram scale, this reaction presents three distinct failure modes during scale-up:

  • Regio-contamination: Carryover of the 1,3-dimethyl isomer from the aldehyde starting material.

  • Thermal Runaway: The high enthalpy of the Grignard addition to the electron-deficient pyrazole aldehyde.

  • Chemo-selectivity: Over-addition or reduction byproducts caused by mixing inefficiencies.

Module 1: Critical Raw Material Analysis (The Isomer Trap)

User Issue: "My final product has a persistent 5-8% impurity that co-elutes on HPLC and resists crystallization."

Root Cause: You are likely using 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (the unwanted regioisomer) which was present in your starting material. In the synthesis of the pyrazole core (reaction of methylhydrazine with a 1,3-dicarbonyl equivalent), the formation of the 1,5-dimethyl isomer is favored but rarely exclusive. On a large scale, "95% purity" aldehyde often contains 5% of the 1,3-isomer. This isomer reacts identically in the Grignard step, creating a "ghost" impurity in your final alcohol.

Diagnostic Protocol

Before starting the batch, run a NOESY 1H-NMR on your aldehyde starting material.

  • 1,5-isomer (Desired): Strong NOE correlation between the N-Methyl group and the C5-Methyl group.

  • 1,3-isomer (Impurity): The N-Methyl group will show NOE correlation with the C5-Proton (or lack correlation to a methyl).

Corrective Action: The "Rejection" Specification

Do not attempt to separate the isomers after the Grignard reaction. The boiling points and solubilities are too similar.

  • Specification: Set incoming raw material spec to <0.5% 1,3-isomer.

  • Purification: If you synthesize the aldehyde in-house, purify at the ester stage (ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate) via recrystallization in Hexane/EtOAc (9:1), where the crystal packing forces significantly favor the 1,5-isomer.

Module 2: The Grignard Addition (Process Safety & Control)

User Issue: "The reaction yield drops significantly (from 90% to 60%) when scaling from 50g to 500g, and we see a 'double-addition' ketone impurity."

Root Cause: Mixing-controlled kinetics vs. Reaction-controlled kinetics. At the bench, you likely added the Grignard quickly with rapid stirring. At the pilot scale, dosing limits create localized zones of high Grignard concentration ("hot spots"). If the local concentration of Grignard is too high relative to the aldehyde, the resulting magnesium alkoxide can act as a hydride transfer agent (Meerwein-Ponndorf-Verley reduction type side reactions) or lead to ring-opening if the temperature spikes.

The Self-Validating Protocol (SVP)

Reaction: 1,5-dimethyl-1H-pyrazole-3-carbaldehyde + Cyclobutyl-MgBr


 Product
Step 1: The "Reverse Addition" Mandate

Never add the aldehyde to the Grignard on a large scale. Always add the Grignard reagent to the Aldehyde solution .

  • Why? This keeps the nucleophile (Grignard) as the limiting reagent at the point of mixing, suppressing over-reaction and preventing the formation of ketone byproducts (via Oppenauer oxidation of the intermediate alkoxide).

Step 2: Cryogenic Interlocks
  • Solvent: THF (Anhydrous). 2-MeTHF is a safer, higher-boiling alternative but can alter stereoselectivity.

  • Temperature: Maintain internal temperature (Ti) between -10°C and 0°C.

  • Flow Rate: Use a mass flow controller. If

    
     rises > 5°C, the feed pump must automatically cut off.
    
Visual Workflow: Process Flow & Safety Logic

The following diagram illustrates the critical safety loops required for this Grignard addition.

GrignardSafety cluster_exotherm Critical Process Parameter (CPP) GrignardTank Cyclobutyl MgBr (Feed Tank) Pump Dosing Pump GrignardTank->Pump Reagent flow Reactor Reactor (50L) Aldehyde in THF TempSensor Temp Probe (Ti) Set: < 0°C Reactor->TempSensor Reads Ti Quench Quench Tank (NH4Cl/Ice) Reactor->Quench Transfer after IPC confirmation Pump->Reactor Controlled addition Controller PLC / Interlock Logic Unit TempSensor->Controller Data signal Controller->Pump STOP if Ti > 5°C

Caption: Figure 1. Automated dosing logic for exothermic Grignard addition. The interlock prevents thermal runaway by coupling pump activity to reactor internal temperature.

Module 3: Impurity Profiling & Troubleshooting Table

User Issue: "I have unidentified peaks in my LC-MS."

Use this table to identify common failure modes based on relative retention time (RRT) and Mass Shift.

Impurity NameStructure DescriptionMass Shift (

m/z)
Root CauseResolution
Impurity A (Regio) Cyclobutyl(1,3-dimethyl...)methanol0 (Isobaric)Impure Aldehyde starting material.Reject raw material. Recrystallize precursor.
Impurity B (Ketone) Cyclobutyl(1,5-dimethyl...)ketone-2 Da (Oxidation)Accidental air exposure during reaction or workup.Degas solvents with

. Keep headspace inert.
Impurity C (Bis) Dicyclobutyl adduct+54 Da (vs SM)Grignard added too fast; local excess.Switch to "Reverse Addition" (Grignard into Aldehyde).
Impurity D (Des-bromo) Cyclobutane (gas) + AldehydeN/A (Low boiling)Wet solvent (Quenches Grignard).Karl Fischer titration of THF must be <100 ppm.

Module 4: Work-up & Isolation (The Emulsion Breaker)

User Issue: "The work-up turns into a solid gel/emulsion that won't separate."

Technical Insight: Magnesium salts (MgBr(OH)) form gelatinous precipitates at neutral pH, trapping your product. Standard saturated


 is often insufficient for large-scale pyrazole extractions because pyrazoles can coordinate to Magnesium, stabilizing the emulsion.
The "Rochelle Salt" Protocol

Do not use simple acid/base quenching. Use a chelating agent.

  • Quench: Transfer the reaction mixture slowly into a pre-cooled solution of 20% Potassium Sodium Tartrate (Rochelle Salt) .

  • Agitation: Stir vigorously for 2 hours at room temperature.

    • Mechanism:[1][2] Tartrate chelates the Magnesium ion more strongly than the pyrazole, solubilizing the Mg into the aqueous layer.

  • Separation: The layers will separate cleanly. The organic layer (THF/Product) will be clear.

  • Extraction: Extract aqueous layer with 2-MeTHF (preferred over DCM for environmental/safety reasons on scale).

Module 5: Synthesis Pathway Visualization

Understanding the origin of the regioselectivity is vital for troubleshooting.

SynthesisPath Hydrazine Methylhydrazine Isomer15 1,5-Dimethyl Isomer (DESIRED) Hydrazine->Isomer15 Major Path Isomer13 1,3-Dimethyl Isomer (IMPURITY) Hydrazine->Isomer13 Minor Path (pH dependent) Diketone Diketone Equivalent (Masked Aldehyde) Diketone->Isomer15 Diketone->Isomer13 Aldehyde 1,5-Dimethyl-3-CHO (Purified) Isomer15->Aldehyde Purification (Crystallization) Isomer13->Aldehyde Contamination if unchecked FinalProd Target Alcohol (Cyclobutyl-Methanol) Aldehyde->FinalProd Grignard Addition (THF, <0°C) Grignard Cyclobutyl-MgBr Grignard->FinalProd

Caption: Figure 2. Synthetic lineage showing the critical control point for isomer purity prior to the Grignard step.

References

  • Regioselectivity in Pyrazole Synthesis: Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017).[3][4] A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link] (Cited for mechanisms of hydrazine/diketone condensation and isomer control).

  • Grignard Scale-Up Safety: Org. Process Res. Dev. (2009).[2][5] Safety of Grignard Reagents on Scale. Organic Process Research & Development. [Link] (General reference for exothermic control in organometallic additions).

  • Emulsion Breaking (Rochelle Salt): Vigerust, J. (2020). Work-up Strategies for Grignard Reactions. Common Organic Chemistry. (Standard industrial protocol for solubilizing magnesium salts).

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol . As a secondary alcohol bridging a heteroaromatic ring and a strained cycloalkane, this molecule presents unique spectroscopic challenges—specifically regarding chiral induction and solvent-dependent proton exchange .

This document moves beyond basic assignment to compare analytical strategies (Solvent Selection and 1D vs. 2D Acquisition), ensuring precise structural verification for drug development workflows.

Structural Analysis & Theoretical Assignment

The molecule consists of three distinct magnetic environments: the electron-rich 1,5-dimethylpyrazole core, the chiral methanol linker , and the strained cyclobutyl ring.

Structural Diagram & Numbering

The following diagram maps the structural components to the spectroscopic discussion.

G Figure 1: Structural segmentation of the target molecule for NMR assignment. Pyrazole 1,5-Dimethylpyrazole (Aromatic Region) Linker Methanol Linker (Chiral Center) Pyrazole->Linker C3 Attachment Cyclobutyl Cyclobutyl Ring (Aliphatic Region) Linker->Cyclobutyl Chiral Induction

Predicted Chemical Shift Table

Note: Values are predicted based on fragment additive rules and standard heterocyclic libraries (CDCl₃, 400 MHz).

PositionGroupTypeShift (δ ppm)MultiplicityIntegrationKey Diagnostic Feature
1 Pyrazole N-MeCH₃3.70 – 3.80 Singlet3HDistinct deshielded methyl on Nitrogen.
2 Pyrazole C-MeCH₃2.20 – 2.30 Singlet3HSharp singlet, typical of 5-Me pyrazoles.
3 Pyrazole RingCH5.90 – 6.05 Singlet1HCritical diagnostic for 3,5-subst. pyrazoles.
4 LinkerCH-OH4.60 – 4.80 Doublet1HDoublet in DMSO; Broad/Singlet in CDCl₃.
5 LinkerOH2.0 – 5.0 Broad1HHighly solvent/concentration dependent.
6 CyclobutylCH2.60 – 2.80 Multiplet1HComplex coupling to linker and ring CH₂.
7 CyclobutylCH₂ (α)1.90 – 2.10 Multiplet2HDiastereotopic due to adjacent chiral center.
8 CyclobutylCH₂ (β)1.70 – 1.90 Multiplet4H"Roofing" effect common in cyclobutyl rings.

Comparative Analysis: Analytical Strategies

To ensure data integrity, researchers must choose the correct solvent and acquisition mode. This section compares the "Standard" approach against the "High-Fidelity" alternative.

Comparison 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The Challenge: The hydroxyl proton (-OH) and the methine proton attached to it are critical for confirming the secondary alcohol structure. In CDCl₃, rapid proton exchange often obscures this information.

FeatureAlternative A: Chloroform-d (CDCl₃) Alternative B: DMSO-d₆ (Recommended)
OH Signal Often invisible or broad singlet (variable δ).Sharp Doublet (δ ~5.1 ppm).
Coupling (³J_HH) No coupling to CH-OH (CH appears as singlet/broad).Distinct Coupling (CH appears as dd or t).
Water Peak ~1.56 ppm (Usually distinct).~3.33 ppm (Can overlap with methine/ether signals).
Solubility Good for lipophilic fragments.Excellent for polar heterocycles.
Verdict Use for routine purity checks .Use for structural characterization and publication.

Expert Insight: In DMSO-d₆, the exchange of the hydroxyl proton is slowed significantly. This allows the observation of the vicinal coupling between the OH proton and the CH linker proton. If you observe a doublet for the OH and a corresponding splitting on the CH signal, you have definitive proof of the secondary alcohol.

Comparison 2: Resolution Strategy (1D vs. 2D HSQC)

The Challenge: The cyclobutyl group contains 6 protons in a narrow window (1.7 – 2.8 ppm). Furthermore, the chiral center at the methanol linker makes the cyclobutyl protons diastereotopic (chemically non-equivalent). A standard 1D spectrum will show a "messy" multiplet envelope.

FeatureAlternative A: Standard 1D ¹H NMR Alternative B: 2D ¹H-¹³C HSQC
Cyclobutyl Region Overlapping multiplets; integration is the only reliable metric.Clearly resolves CH vs. CH₂ carbons.
Diastereotopicity Visible as complex splitting; difficult to assign specific protons.Shows two distinct proton correlations for single carbon atoms.[1][2]
Time Cost < 5 minutes.15 – 30 minutes.
Verdict Sufficient for batch release .Required for full characterization .

Experimental Protocols

Protocol A: High-Fidelity Acquisition (DMSO-d₆)

Use this protocol for final compound characterization.

  • Sample Prep: Dissolve 5–10 mg of the product in 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Ensure the NMR tube is strictly dry. Traces of water or acid will catalyze proton exchange, collapsing the OH doublet even in DMSO.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (d1): Set to ≥ 5 seconds . The quaternary carbons and isolated pyrazole protons may have long T1 times.

    • Scans (ns): 16 or 32 (sufficient for >5 mg).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Reference the residual DMSO pentet to 2.50 ppm .

Protocol B: Diastereotopic Verification

Use this workflow to confirm the chiral influence on the cyclobutyl ring.

Workflow Start Start Analysis Check_Region Inspect Aliphatic Region (1.7 - 2.8 ppm) Start->Check_Region Is_Multiplet Are peaks resolved? Check_Region->Is_Multiplet Run_HSQC Run 2D HSQC (Phase-Sensitive) Is_Multiplet->Run_HSQC No (Overlapped) Result_Equiv Single correlation? = Accidental Equivalence Is_Multiplet->Result_Equiv Yes (Simple) Analyze_Crosspeaks Check CH2 Carbons Run_HSQC->Analyze_Crosspeaks Result_Dia Two protons (different shifts) correlate to ONE carbon? = Diastereotopic Confirmed Analyze_Crosspeaks->Result_Dia

Figure 2: Decision workflow for resolving complex aliphatic coupling.

References

  • Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Standard reference for pyrazole shifts).

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for diastereotopic effects and HSQC protocols).
  • Reich, H. J. (2023). "Proton NMR Data." University of Wisconsin-Madison Chemistry.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.